(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the nitrogen atom and a 2-methoxyphenylthio substituent at the C3 position of the pyrrolidine ring. The (S)-configuration at the stereogenic center imparts enantioselective properties, making it valuable in asymmetric synthesis and medicinal chemistry. The Boc group enhances stability during synthetic processes, while the 2-methoxyphenylthio moiety contributes to electronic and steric effects, influencing reactivity and binding interactions. This compound is primarily used as a building block in drug discovery, particularly for targeting enzymes or receptors requiring sulfur-containing ligands .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYASUBQXTYWAC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate, with the CAS number 1354006-79-3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 309.42 g/mol. The compound features a pyrrolidine ring substituted with a methoxyphenyl thio group and a tert-butyl ester, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO3S |
| Molar Mass | 309.42 g/mol |
| CAS Number | 1354006-79-3 |
Research indicates that compounds containing thiol groups, such as this compound, can interact with various biological targets through mechanisms such as:
- Inhibition of Enzymatic Activity : Thiol-containing compounds often act as enzyme inhibitors, affecting pathways involved in cell signaling and metabolic processes.
- Antioxidant Properties : The presence of sulfur in the compound may confer antioxidant effects, potentially protecting cells from oxidative stress.
- Modulation of Protein Interactions : The compound may influence protein-protein interactions (PPIs), which are critical in many cellular processes.
Case Studies and Research Findings
- Antitumor Activity : A study explored the effects of similar thiol compounds on cancer cell lines, demonstrating that they could induce apoptosis in tumor cells by modulating key signaling pathways . Although specific data on this compound is limited, its structural similarities suggest potential antitumor activity.
- Neuroprotective Effects : Research on related compounds has shown neuroprotective properties against neurodegenerative diseases by reducing inflammation and oxidative damage . This suggests that this compound may also exhibit similar benefits.
- Binding Affinity Studies : A recent investigation into the binding affinities of thiol derivatives revealed that modifications in the thio group significantly affect their interaction with target proteins . This highlights the importance of structural variations in determining biological activity.
Comparison with Similar Compounds
Target Compound vs. Fluorophenylthio Analogue
- Target Compound: Molecular Formula: C₁₆H₂₁NO₃S Substituent: 2-Methoxyphenylthio Key Properties:
Steric hindrance from the methoxy group may slow nucleophilic substitution reactions compared to less bulky analogues.
- (S)-tert-Butyl 3-((4-Fluorophenyl)thio)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₅H₂₀FNO₂S Substituent: 4-Fluorophenylthio Key Differences:
- Fluorine’s electron-withdrawing effect increases electrophilicity at the sulfur atom, enhancing reactivity in cross-coupling reactions.
- Reduced steric bulk compared to the methoxy analogue, favoring faster reaction kinetics .
Alkylthio-Substituted Pyrrolidine Derivatives
Hydroxyethylthio Derivative
- tert-Butyl 3-(((2-Hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (): Molecular Formula: C₁₂H₂₃NO₃S Substituent: (2-Hydroxyethylthio)methyl Key Differences:
- Hydroxyethyl group introduces hydrophilicity, improving aqueous solubility (logP ~1.2 vs. ~3.5 for the target compound).
- Reduced aromatic interactions limit utility in hydrophobic binding pockets .
Mercapto-Substituted Pyrrolidine Derivatives
(S)-tert-Butyl 3-Mercaptopyrrolidine-1-carboxylate ():
- Molecular Formula: C₉H₁₇NO₂S
- Substituent : Free thiol (-SH)
- Key Differences :
Pyridinyloxy-Substituted Pyrrolidine Derivatives
tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():
- Molecular Formula : C₁₆H₂₃BrN₂O₄ (estimated)
- Substituent : 5-Bromo-3-methoxypyridin-2-yloxy
- Key Differences :
- Pyridine nitrogen enables coordination with metal catalysts, useful in Suzuki-Miyaura couplings.
- Bromine atom facilitates further functionalization via halogen-metal exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
